This compound can be sourced through various synthetic methods, often involving starting materials such as alkynes or alcohols. It falls under the category of alkyne derivatives, specifically those that contain functional groups like amines and alcohols. Its classification as an amino alcohol makes it relevant in organic synthesis and medicinal chemistry.
The synthesis of (2R)-1-Aminopent-4-yn-2-ol typically involves several key steps:
In industrial settings, large-scale synthesis may employ continuous flow reactors to optimize reaction conditions for higher yield and purity. This approach allows for precise control over reaction parameters, such as temperature and pressure, enhancing efficiency and reproducibility .
(2R)-1-Aminopent-4-yn-2-ol has a specific three-dimensional arrangement due to its chiral center. Its structural data are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 99.13 g/mol |
IUPAC Name | (2R)-1-Aminopent-4-yn-2-ol |
InChI | InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m0/s1 |
InChI Key | ZVZGGDQXPNJDCH-YFKPBYRVSA-N |
Isomeric SMILES | C#CCC@@HO |
Canonical SMILES | C#CCC(CN)O |
The presence of the triple bond in the pentynyl chain contributes to its reactivity and potential applications in organic synthesis .
(2R)-1-Aminopent-4-yn-2-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R)-1-Aminopent-4-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's functional groups enable it to form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing various biochemical pathways .
The physical properties of (2R)-1-Aminopent-4-yn-2-ol include:
Chemical properties include:
Relevant data indicate that this compound's unique structure allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry .
(2R)-1-Aminopent-4-yn-2-ol has several applications across various scientific fields:
The versatility of (2R)-1-Aminopent-4-yn-2-ol makes it a significant compound in both academic research and industrial applications, highlighting its importance in advancing chemical science and technology.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8